Lipophilicity (LogP) Comparisons: 4‑Pyridylmethyl Allylamine vs 2‑Pyridyl and N‑Ethyl‑2‑Methyl Congeners
The measured LogP of N-(pyridin-4-ylmethyl)prop-2-en-1-amine (0.79) is notably lower than that of the N‑ethyl‑2‑methyl‑N‑(pyridin‑4‑ylmethyl) congener (~1.8 predicted), indicating the target compound is approximately 10‑fold more hydrophilic . The 2‑pyridyl regioisomer is predicted to exhibit higher aqueous solubility (lower LogP), on account of intramolecular hydrogen‑bonding between the pyridine nitrogen and the amine proton, a stabilization unavailable to the 4‑pyridyl isomer [1].
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.79 (shake‑flask, Hit2Lead) |
| Comparator Or Baseline | N‑ethyl‑2‑methyl‑N‑(pyridin‑4‑ylmethyl)prop‑2‑en‑1‑amine (CAS 1226048‑17‑4): predicted LogP ≈1.8; 2‑pyridyl regioisomer: predicted lower LogP due to intramolecular H‑bond. |
| Quantified Difference | ΔLogP ≈1.0 (vs N‑ethyl‑2‑methyl analog); directional difference vs 2‑pyridyl isomer |
| Conditions | Hit2Lead experimental value for target compound; comparator LogP values are ACD/Labs or ChemAxon predictions as reported on ChemSrc and analogous product pages. |
Why This Matters
A ten‑fold lipophilicity shift dictates passive membrane permeability and is a primary driver in ADME profiling; selecting the wrong regioisomer or N‑alkylated analog will alter the calculated ligand‑efficiency metrics used in fragment‑to‑lead campaigns.
- [1] PubChem Compound Summary. N-(pyridin-2-ylmethyl)prop-2-en-1-amine (predicted data). Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026). View Source
